molecular formula C17H12O7 B190528 Aflatoxin Q1 CAS No. 52819-96-2

Aflatoxin Q1

Katalognummer: B190528
CAS-Nummer: 52819-96-2
Molekulargewicht: 328.27 g/mol
InChI-Schlüssel: GYNOTJLCULOEIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Toxicological Insights

Aflatoxin Q1 is primarily recognized for its lower genotoxicity compared to aflatoxin B1. Research indicates that this compound is not appreciably oxidized in human liver microsomes, suggesting a potential detoxification pathway from aflatoxin B1 through 3 alpha-hydroxylation, which may mitigate some toxic effects . The compound has been synthesized for research purposes to study its interactions with DNA and other cellular components, providing insights into its mechanisms of action and potential risks associated with exposure.

Table 1: Comparison of Aflatoxins in Toxicity

Aflatoxin TypeGenotoxicity LevelMajor MetabolitesCommon Sources
Aflatoxin B1HighN7-guanyl adductsContaminated grains, nuts
This compoundLowHydroxylated formsAnimal feed, contaminated crops
Aflatoxin M1ModerateMetabolized from B1Milk products

Food Safety Applications

This compound plays a crucial role in food safety assessments. It is often detected in livestock that consume contaminated feed, leading to its presence in meat and dairy products. Monitoring this compound levels helps in evaluating the safety of animal-derived food products for human consumption. The detection methods include chromatographic techniques and molecular assays that can effectively identify aflatoxins in various food matrices .

Case Study: Aflatoxin Contamination in Livestock

In a study conducted in Tanzania, high levels of aflatoxins were found in the feed consumed by cattle, leading to significant health issues such as liver damage and reduced productivity. The presence of this compound was noted as a metabolite in the meat of affected animals, emphasizing the need for stringent monitoring and control measures to prevent contamination .

Health Implications

Long-term exposure to aflatoxins, including this compound, has been linked to serious health conditions such as hepatocellular carcinoma (liver cancer). The International Agency for Research on Cancer classifies aflatoxins as potent carcinogens, with specific studies indicating that dietary intake can lead to increased cancer risk in high-exposure regions .

Table 2: Health Effects Associated with Aflatoxins

Health EffectMechanismAffected Population
Liver cancerDNA damage from adduct formationPopulations consuming contaminated food
Acute liver necrosisToxic metabolic byproductsLivestock exposed to high levels
ImmunosuppressionGlutathione depletionHumans and animals

Research and Future Directions

Ongoing research into this compound includes exploring its potential use as a biomarker for exposure assessment. The AF-alb biomarker has shown promise in correlating dietary intake with health outcomes in various populations . Furthermore, understanding the metabolic pathways of this compound could lead to novel detoxification strategies or therapeutic interventions aimed at reducing the health risks associated with aflatoxins.

Wirkmechanismus

Target of Action

Aflatoxin Q1 (AFQ1) is a monohydroxylated derivative of Aflatoxin B1 (AFB1), a potent mycotoxin produced by fungi, especially Aspergillus . The primary targets of AFQ1 are the same as those of AFB1, which include various macromolecules in the body such as DNA, RNA, and proteins . The compound’s interaction with these targets can lead to a range of toxic effects, including genotoxicity, carcinogenicity, and immunotoxicity .

Mode of Action

The mode of action of AFQ1 is similar to that of AFB1. It is metabolized in the liver by cytochrome P450 (CYP450) enzymes, particularly CYP1A2 and CYP3A4 . This metabolism results in the formation of reactive intermediates, which can bind to DNA and other macromolecules, leading to DNA damage and potential mutations . This process is believed to be a key factor in the carcinogenicity of aflatoxins .

Biochemical Pathways

The biochemical pathways affected by AFQ1 are primarily those involved in the metabolism and detoxification of aflatoxins. The compound is metabolized by CYP450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can then bind to DNA and other macromolecules, disrupting normal cellular functions and potentially leading to mutations . In addition, the metabolism of AFQ1 by CYP450 enzymes can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress .

Pharmacokinetics

The metabolism of AFQ1 can lead to the formation of reactive intermediates, which can bind to DNA and other macromolecules . This process can influence the bioavailability of the compound, as well as its toxicity .

Result of Action

The primary result of AFQ1 action is the potential for DNA damage and mutations, which can lead to carcinogenicity . The compound’s interaction with DNA and other macromolecules can disrupt normal cellular functions, potentially leading to a range of toxic effects, including genotoxicity, carcinogenicity, and immunotoxicity . In addition, the metabolism of AFQ1 can lead to the production of ROS, which can cause oxidative stress and further contribute to its toxicity .

Action Environment

The action of AFQ1 can be influenced by various environmental factors. For example, the presence of other mycotoxins or substances can potentially affect the metabolism of AFQ1 and its toxicity . Additionally, factors such as temperature and humidity can influence the growth of Aspergillus fungi and the production of aflatoxins . Therefore, the action, efficacy, and stability of AFQ1 can be influenced by a range of environmental factors .

Biochemische Analyse

Biochemical Properties

Aflatoxin Q1 interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytochrome P450 enzymes, such as CYP3A4 and CYP2A13, into a reactive form that binds to DNA and albumin in blood serum . This reactive form, Aflatoxin B1-8,9-exo-epoxide, can either bind to liver proteins, resulting in acute aflatoxicosis, or to DNA, causing hepatocellular carcinoma .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can cause oxidative stress, increase inflammation, cell infiltration, and lipid peroxidation, and decrease antioxidant capacity, leading to tissue damage in various organs . It also disrupts the cell cycle by affecting the mitotic phase, growth process, and DNA synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into a reactive form that can bind to DNA and cause damage . This reactive form can also bind to other macromolecules like proteins or RNA, causing dysregulation of normal cellular functions and inhibition of proteins, DNA, and RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, this compound production was found to be highest in solid media at certain temperatures

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Feeding farm animals with aflatoxin-contaminated feed can cause various severe toxic effects, leading to increased susceptibility to infectious diseases and increased mortality, weight loss, poor performance, and reduced reproductive capability .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes into a reactive form that can bind to DNA and cause damage . This reactive form can also be conjugated with glutathione, a process catalyzed by Glutathione-S-Transferase (GST), leading to its detoxification .

Subcellular Localization

The subcellular localization of this compound is not clearly understood. Some aflatoxin biosynthetic enzymes have been found to be primarily localized to the cytoplasm, suggesting that they are cytosolic enzymes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of aflatoxin Q1 involves the hydroxylation of aflatoxin B1. This process is typically carried out using liver microsomes, which contain the necessary cytochrome P450 enzymes to catalyze the hydroxylation reaction . The reaction conditions generally include an incubation period with the microsomal fraction at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature. for research purposes, it can be synthesized in controlled laboratory environments using the aforementioned hydroxylation process .

Analyse Chemischer Reaktionen

Types of Reactions: Aflatoxin Q1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form more reactive species.

    Reduction: It can undergo reduction reactions, although these are less common.

    Substitution: Various substitution reactions can occur, particularly involving the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxides.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its reactivity and toxicity. Compared to aflatoxin B1, this compound has a different metabolic pathway and forms distinct DNA adducts .

Biologische Aktivität

Aflatoxin Q1 (AFQ1) is a significant metabolite derived from aflatoxin B1 (AFB1), primarily produced by the fungi Aspergillus flavus and Aspergillus parasiticus. Understanding its biological activity is crucial due to its implications in toxicology, carcinogenesis, and potential therapeutic applications.

AFQ1 is a monohydroxylated derivative of AFB1, formed through the metabolic conversion of AFB1 in the liver, particularly involving cytochrome P450 enzymes such as CYP3A4. This metabolic pathway is essential as it transforms the highly toxic AFB1 into AFQ1, which exhibits significantly lower toxicity and mutagenicity—approximately 18 times less toxic and 83 times less mutagenic than AFB1 . The structural formula of AFQ1 is C17H12O6, with a molecular weight of 312 g/mol.

Toxicity and Mutagenicity

Research indicates that AFQ1 retains some degree of biological activity, albeit reduced compared to AFB1. In various studies, AFQ1 has been shown to induce less severe toxic effects on cellular systems. For instance, in vitro studies using bovine fetal hepatocyte cell lines (BFH12) demonstrated that exposure to AFB1 resulted in significant alterations in gene expression related to cell proliferation and apoptosis pathways. AFQ1 treatment led to a different profile of gene expression changes, highlighting its role as a detoxification product rather than a direct toxin .

Cellular Impact

AFQ1's impact on cellular mechanisms includes modulation of oxidative stress responses. While AFB1 exposure generates reactive oxygen species (ROS) leading to oxidative damage, AFQ1 appears to exert lesser effects on mitochondrial integrity and cellular apoptosis pathways . Studies have shown that AFQ1 can influence cytokine secretion and cell surface marker expression in immune cells, indicating its involvement in inflammatory responses .

Case Study: Hepatotoxicity Assessment

In a study assessing the hepatotoxic effects of various aflatoxins including AFQ1, researchers found that while AFB1 had an LD50 of approximately 20 µg in ducklings, AFQ1 required much higher doses to elicit similar effects. This study underscores the reduced toxicity associated with AFQ1 compared to its parent compound .

Gene Expression Profiling

Transcriptomic analyses have revealed that AFQ1 influences the expression of genes involved in detoxification pathways. For example, genes associated with glutathione-S-transferase activity were downregulated following AFB1 exposure but showed different patterns when cells were treated with AFQ1. This suggests that AFQ1 may play a role in modulating the cellular response to oxidative stress differently than AFB1 .

Comparative Analysis of Aflatoxins

Aflatoxin Toxicity (LD50) Mutagenicity Mechanism
Aflatoxin B120 µg (ducklings)HighDNA damage via ROS
This compound>200 µg (ducklings)LowDetoxification metabolite

Eigenschaften

IUPAC Name

14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNOTJLCULOEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aflatoxin Q1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55058-52-1, 52819-96-2
Record name Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-3-hydroxy-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055058521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aflatoxin Q1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

265 °C
Record name Aflatoxin Q1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aflatoxin Q1
Reactant of Route 2
Reactant of Route 2
Aflatoxin Q1
Reactant of Route 3
Aflatoxin Q1
Reactant of Route 4
Reactant of Route 4
Aflatoxin Q1
Reactant of Route 5
Aflatoxin Q1
Reactant of Route 6
Reactant of Route 6
Aflatoxin Q1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.